1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Description
Chemical Name: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Molecular Formula: C₁₀H₁₈N₄O₂S
Molecular Weight: 258.34 g/mol
CAS Numbers: 1018996-02-5, 1019006-22-4
Purity: 95%
Storage: +4°C
Applications: A piperidine-based building block with a sulfonylated pyrazole moiety, commonly used in medicinal chemistry for synthesizing bioactive molecules .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(7-12-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQOYIKZPGDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188185 | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018996-02-5 | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018996-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Piperidine: The sulfonylated pyrazole is coupled with piperidine-4-amine under suitable conditions to form the final product.
Chemical Reactions Analysis
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Bases: Triethylamine, sodium hydroxide.
Scientific Research Applications
Medicinal Chemistry
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is being explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating conditions such as inflammation and pain management.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of derivatives of this compound. The results indicated that modifications to the pyrazole ring enhanced its efficacy against inflammatory markers in vitro, suggesting a pathway for new anti-inflammatory drugs .
Organic Synthesis
The compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Routes Involving this compound
Biological Studies
Research has indicated that this compound exhibits significant biological activity, including antimicrobial and anticancer properties. Its interaction with specific enzymes and receptors makes it an attractive target for further biological investigations.
Case Study:
A recent investigation published in Bioorganic & Medicinal Chemistry Letters assessed the antimicrobial activity of the compound against various bacterial strains. The findings demonstrated that it possessed notable antibacterial effects, particularly against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of sulfonamide derivatives featuring a piperidin-4-amine core linked to substituted pyrazole rings. Below is a comparative analysis with structurally related analogs:
Key Structural Variations
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonamide group and a pyrazole moiety. Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anti-diabetic properties. The specific biological activity of this compound is still under investigation but shows promise based on related compounds.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are suggested by its structural similarity to other pyrazole-based compounds known for inhibiting nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may also modulate inflammatory pathways .
Anti-diabetic Activity
In related studies, pyrazole derivatives have shown the ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For example, derivatives exhibited IC50 values significantly lower than standard drugs like acarbose . This indicates a potential for the compound to serve as a therapeutic agent in managing diabetes.
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The sulfonamide group may enhance binding affinity to target proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole-containing compounds:
Q & A
Q. What are the standard synthetic routes for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine?
The synthesis typically involves a sulfonylation reaction between 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and piperidin-4-amine. Key steps include:
- Coupling Reaction : Conducted in anhydrous dichloromethane or ethanol under nitrogen atmosphere to prevent hydrolysis ().
- Catalysis : Palladium or platinum catalysts may accelerate sulfonylation ().
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (up to 85%) ().
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol (). Characterization via -NMR and -NMR confirms structural integrity ().
Q. How is the purity of this compound validated in academic research?
Purity assessment employs:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% as reported ().
- NMR Spectroscopy : Absence of extraneous peaks in -NMR (e.g., singlet for dimethyl groups at δ 2.1–2.3 ppm) ().
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 313.2 (calculated for CHNOS) ().
Q. What spectroscopic techniques are used for structural elucidation?
- X-ray Crystallography : SHELX software refines crystal structures; ORTEP-3 generates 3D representations ( ).
- FT-IR Spectroscopy : Confirms sulfonyl (S=O) stretches at 1150–1300 cm and amine (N-H) bends at 1600–1650 cm ().
- 2D NMR : COSY and HSQC correlate proton and carbon signals ().
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Methodological Approaches :
- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading (0.1–5 mol%) to identify optimal conditions ().
- Continuous Flow Reactors : Improve scalability and reduce side-product formation ().
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonylation progress (). Statistical Analysis : Response surface methodology (RSM) models predict yield maxima (e.g., 92% at 80°C with 2 mol% Pd) ().
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., pH 7.4, 37°C) ().
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity ().
- Target Validation : CRISPR knockouts or siRNA silencing confirm specificity for suspected receptors (). Example : Discrepancies in kinase inhibition may arise from off-target binding; surface plasmon resonance (SPR) validates direct interactions ().
Q. How do hydrogen-bonding patterns influence the compound’s crystallographic behavior?
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation ().
- Thermal Ellipsoid Models : ORTEP-3 visualizes anisotropic displacement parameters to assess lattice stability ( ).
- Polymorph Screening : Slurrying in solvents (e.g., acetonitrile/water) identifies stable crystalline forms ( ). Case Study : A monoclinic P2/c lattice with -factor <5% (SHELXL-refined) shows intramolecular H-bonds stabilizing the sulfonyl-amine motif ( ).
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (logBB) using GROMACS ().
- QSAR Models : Train on pyrazole derivatives to predict logP (2.1 ± 0.3) and solubility (0.5 mg/mL in PBS) ().
- Docking Studies : AutoDock Vina screens against CYP450 isoforms to assess metabolic stability (). Validation : Compare in silico ADMET predictions with in vivo rodent studies ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
